Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid
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Overview
Description
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as esters, amides, and other substituted pyrrolidines.
Scientific Research Applications
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can be compared to other similar compounds, such as:
Pyrrolidine-3-carboxylic acid derivatives: : These compounds share the pyrrolidine ring but differ in their substituents.
Benzyl-substituted pyrrolidines: : Similar in structure but with variations in the benzyl group.
p-Tolyl-substituted pyrrolidines: : Compounds with different substituents on the pyrrolidine ring.
The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
CAS No. |
80896-75-9 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1 |
InChI Key |
BXNQHFXIEKKDBA-ZWKOTPCHSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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